Potency and Isoform Selectivity Profile: A 4-40 nM Pan-αv Inhibitor with Defined Boundaries
Integrin-IN-2 (compound 39) demonstrates a specific pan-αv inhibition profile, targeting αvβ6, αvβ3, αvβ5, and αvβ8 with consistent nanomolar potency (4-40 nM range). Crucially, it lacks significant activity against α5β1, a common off-target for other 'pan' inhibitors like MK-0429. This contrasts sharply with MK-0429, which shows high potency against α5β1 (IC50 12.2 nM), and αvβ1 integrin-IN-2 (compound 32), which has a strong bias towards αvβ1 (IC50 0.9 nM) and α5β1 (IC50 33 nM) [1]. This defined selectivity is critical for experiments where α5β1 signaling would be an experimental confound.
| Evidence Dimension | Integrin αv Isoform Inhibition Potency (IC50 or pIC50) |
|---|---|
| Target Compound Data | αvβ6 (pIC50 7.8, ~15.8 nM); αvβ3 (pIC50 8.4, ~4 nM); αvβ5 (pIC50 8.4, ~4 nM); αvβ8 (pIC50 7.4, ~40 nM) |
| Comparator Or Baseline | MK-0429: αvβ6 (0.7 nM), αvβ3 (2.8 nM), αvβ5 (0.1 nM), αvβ8 (0.5 nM), α5β1 (12.2 nM). αvβ1 integrin-IN-2 (cmpd 32): αvβ1 (0.9 nM), α5β1 (33 nM). |
| Quantified Difference | Integrin-IN-2 has a narrower and more balanced αvβ3/β5/β6/β8 profile and >1000-fold lower potency against α5β1 compared to MK-0429. It has ~1000-fold lower potency against αvβ1 compared to αvβ1 integrin-IN-2. |
| Conditions | Solid-phase receptor assay (SPRA) for αvβ1 integrin-IN-2. Functional adhesion assays and recombinant protein binding for Integrin-IN-2 and MK-0429. |
Why This Matters
For studies focusing on αv-mediated TGF-β activation in fibrosis, this profile isolates αv integrin function without confounding α5β1-mediated cell adhesion or migration signals.
- [1] Anderson, N. A., et al. Discovery of an Orally Bioavailable Pan αv Integrin Inhibitor for Idiopathic Pulmonary Fibrosis. J. Med. Chem. 2019, 62, 19, 8796–8808. View Source
